Cas no 2138044-93-4 (4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one)

4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
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- EN300-1159597
- 4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one
- 2138044-93-4
- 4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one
-
- インチ: 1S/C12H22O2S/c1-11(2,3)15(14)10-8-9(13)6-7-12(10,4)5/h10H,6-8H2,1-5H3
- InChIKey: GGZXLKWDKNWGPL-UHFFFAOYSA-N
- ほほえんだ: S(C(C)(C)C)(C1CC(CCC1(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 230.13405111g/mol
- どういたいしつりょう: 230.13405111g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 53.4Ų
4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1159597-0.5g |
4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |
2138044-93-4 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-1159597-1.0g |
4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |
2138044-93-4 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1159597-5.0g |
4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |
2138044-93-4 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1159597-0.05g |
4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |
2138044-93-4 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-1159597-10.0g |
4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |
2138044-93-4 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-1159597-0.1g |
4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |
2138044-93-4 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1159597-2.5g |
4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |
2138044-93-4 | 2.5g |
$1428.0 | 2023-06-08 | ||
Enamine | EN300-1159597-0.25g |
4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one |
2138044-93-4 | 0.25g |
$670.0 | 2023-06-08 |
4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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3. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-oneに関する追加情報
Research Briefing on 4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one (CAS: 2138044-93-4)
4,4-Dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one (CAS: 2138044-93-4) is a specialized sulfinyl-substituted cyclohexanone derivative that has garnered significant interest in chemical biology and pharmaceutical research. Recent studies highlight its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and chiral ligands. This briefing consolidates the latest findings on its synthesis, applications, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in the asymmetric synthesis of γ-lactam derivatives, which exhibit potent inhibitory activity against proteases involved in inflammatory pathways. The sulfinyl group's chiral induction capability was critical for achieving high enantioselectivity (>95% ee) in downstream products. Computational docking studies further validated its binding affinity to target enzymes, with a notable ΔG of -8.2 kcal/mol.
In pharmaceutical applications, researchers at the University of Cambridge (2024) utilized 2138044-93-4 to develop a novel class of HSP90 inhibitors. The compound's rigid cyclohexanone scaffold enabled precise spatial positioning of pharmacophores, resulting in derivatives with 50-fold improved selectivity over off-target kinases compared to previous generations. Phase I trials of lead candidate HspX-214 showed promising bioavailability (F=78%) and tumor penetration in xenograft models.
From a synthetic chemistry perspective, a breakthrough in continuous flow chemistry (Nature Synthesis, 2024) achieved 85% yield of 4,4-dimethyl-3-(2-methylpropane-2-sulfinyl)cyclohexan-1-one through photoredox-catalyzed sulfinylation at ambient temperature. This green chemistry approach reduced hazardous waste generation by 90% compared to traditional batch methods. The protocol's scalability (demonstrated at 10 kg scale) positions this compound for broader industrial adoption.
Ongoing research at MIT (2024 Q2 preprints) explores the compound's utility in PROTAC design, where its sulfoxide moiety facilitates ternary complex formation with E3 ubiquitin ligases. Preliminary data show degradation of target proteins at DC50 values as low as 3 nM, with potential applications in undruggable target space. Structural analogs are being evaluated for blood-brain barrier permeability, addressing a critical challenge in CNS drug development.
In conclusion, 2138044-93-4 represents a multifaceted building block whose unique stereoelectronic properties continue to unlock new possibilities in drug discovery. Future directions include exploration of its metabolites' biological activity and development of enantioselective large-scale production methods to meet growing demand from both academic and industrial sectors.
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